Lorundrostat

Description

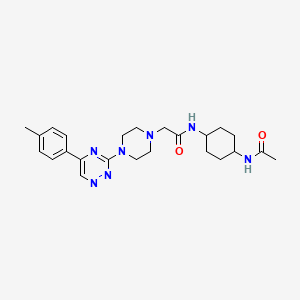

Structure

3D Structure

Properties

CAS No. |

1820940-17-7 |

|---|---|

Molecular Formula |

C24H33N7O2 |

Molecular Weight |

451.6 g/mol |

IUPAC Name |

N-(4-acetamidocyclohexyl)-2-[4-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]piperazin-1-yl]acetamide |

InChI |

InChI=1S/C24H33N7O2/c1-17-3-5-19(6-4-17)22-15-25-29-24(28-22)31-13-11-30(12-14-31)16-23(33)27-21-9-7-20(8-10-21)26-18(2)32/h3-6,15,20-21H,7-14,16H2,1-2H3,(H,26,32)(H,27,33) |

InChI Key |

YHGVDZULVMINCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=NC(=N2)N3CCN(CC3)CC(=O)NC4CCC(CC4)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Lorundrostat's Mechanism of Action in Aldosterone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lorundrostat is a novel, potent, and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis in the adrenal cortex. By specifically targeting this enzyme, lorundrostat effectively reduces aldosterone levels, leading to a significant decrease in blood pressure, particularly in patients with hypertension driven by aldosterone excess. This technical guide provides an in-depth overview of the mechanism of action of lorundrostat, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Aldosterone in Hypertension

Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure through its effects on sodium and potassium balance and vascular tone.[1] Dysregulation of the renin-angiotensin-aldosterone system (RAAS), leading to excessive aldosterone production, is a significant contributor to the pathophysiology of hypertension, particularly in resistant and obesity-related forms of the disease.[2][3] Aldosterone synthase, a mitochondrial cytochrome P450 enzyme encoded by the CYP11B2 gene, catalyzes the conversion of 11-deoxycorticosterone to aldosterone.[4] Due to its pivotal role, aldosterone synthase has emerged as a key therapeutic target for the development of new antihypertensive agents.

Mechanism of Action: Selective Inhibition of Aldosterone Synthase

Lorundrostat is a competitive inhibitor of aldosterone synthase.[4] Its mechanism of action is centered on its high affinity and selectivity for CYP11B2 over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.[4] This selectivity is critical for avoiding off-target effects, such as cortisol deficiency, which has been a limitation of earlier, less selective aldosterone synthase inhibitors.[5]

The high degree of homology (93%) between CYP11B2 and CYP11B1 has historically posed a significant challenge in developing selective inhibitors.[4] Lorundrostat has demonstrated a remarkable 374-fold selectivity for inhibiting aldosterone synthesis over cortisol synthesis in in-vitro studies.[6] This high selectivity allows for effective suppression of aldosterone production without significantly impacting the hypothalamic-pituitary-adrenal (HPA) axis and cortisol levels.[7]

Signaling Pathway of Aldosterone Synthesis and Lorundrostat's Point of Intervention

Quantitative Data

In-Vitro Enzyme Inhibition

Lorundrostat's potency and selectivity have been quantified in in-vitro assays. The table below summarizes the key inhibition constants.

| Enzyme | Lorundrostat IC50 (nmol/L) | Lorundrostat Ki (nmol/L) | Selectivity (CYP11B1/CYP11B2) |

| Aldosterone Synthase (CYP11B2) | 1.27 | 1.27 | \multirow{2}{*}{374-fold} |

| 11β-Hydroxylase (CYP11B1) | 475 | 475 | |

| Data sourced from a first-in-human study.[4] |

Clinical Trial Data: Efficacy

Clinical trials have demonstrated lorundrostat's efficacy in reducing blood pressure in patients with uncontrolled hypertension.

Table 2: Systolic Blood Pressure (SBP) Reduction in the Target-HTN Trial

| Treatment Group (once daily) | Change in Office SBP from Baseline (mmHg) | Placebo-Adjusted SBP Reduction (mmHg) |

| Placebo | -4.1 | - |

| Lorundrostat 50 mg | -13.2 | -9.6 |

| Lorundrostat 100 mg | -14.1 | -7.8 |

| Data from the 8-week Target-HTN trial in participants with suppressed plasma renin activity.[8] |

Table 3: 24-Hour Ambulatory SBP Reduction in the Advance-HTN Trial

| Treatment Group | Change in 24-hour Average SBP from Baseline (mmHg) | Placebo-Adjusted SBP Reduction (mmHg) |

| Placebo | -7.4 | - |

| Lorundrostat 50 mg | -15.4 | -7.9 |

| Lorundrostat 50-100 mg | -13.9 | -6.5 |

| Data from the 12-week Advance-HTN trial.[9] |

Clinical Trial Data: Safety Profile

The safety profile of lorundrostat has been evaluated in clinical trials, with a focus on electrolyte abnormalities.

Table 4: Incidence of Key Adverse Events in Clinical Trials

| Adverse Event | Target-HTN Trial (Lorundrostat arms) | Advance-HTN Trial (Lorundrostat arms) |

| Serum K+ > 6.0 mmol/L | 6 participants (corrected with dose adjustment)[2] | 5-7% |

| Hyponatremia | 1 serious adverse event (possibly related)[10] | Higher incidence than placebo |

| Cortisol Insufficiency | No instances reported[2] | Not observed[7] |

Experimental Protocols

Detailed experimental protocols for the clinical trials are not fully publicly available; however, the principles of the key assays are described below.

In-Vitro CYP11B2 and CYP11B1 Inhibition Assay

The inhibitory activity of lorundrostat on CYP11B2 and CYP11B1 is typically assessed using recombinant human enzymes expressed in a suitable cell line.

Methodology:

-

Enzyme Preparation: Recombinant human CYP11B2 and CYP11B1 are prepared.

-

Incubation: The enzymes are incubated with their respective substrates (11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1) in the presence of a range of lorundrostat concentrations.

-

Product Quantification: The formation of the products (aldosterone and cortisol) is quantified using a sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The data are used to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of lorundrostat for each enzyme.

Measurement of Plasma Aldosterone (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the accurate quantification of aldosterone in plasma.

Methodology:

-

Sample Preparation: An internal standard (e.g., deuterated aldosterone) is added to the plasma sample. Aldosterone is then extracted from the plasma matrix, often using solid-phase extraction or liquid-liquid extraction.[11]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where aldosterone is separated from other endogenous compounds.[11]

-

Mass Spectrometric Detection: The separated aldosterone is ionized and detected by a tandem mass spectrometer, which provides high selectivity and sensitivity.[11]

-

Quantification: The concentration of aldosterone is determined by comparing its signal to that of the internal standard.[11]

Measurement of Plasma Renin Activity (PRA)

Plasma renin activity is typically measured using a radioimmunoassay.

Methodology:

-

Angiotensin I Generation: Plasma samples are incubated at 37°C to allow renin to act on its substrate, angiotensinogen, to generate angiotensin I.[12]

-

Radioimmunoassay: The amount of angiotensin I generated is quantified using a competitive radioimmunoassay. This involves incubating the sample with a known amount of radiolabeled angiotensin I and an antibody specific to angiotensin I.[2]

-

Detection: The antibody-bound radiolabeled angiotensin I is separated from the unbound fraction, and the radioactivity is measured.

-

Calculation: The PRA is calculated based on the amount of angiotensin I generated per unit of time and is typically expressed in ng/mL/h.[4]

Clinical Trial Design Overview

The efficacy and safety of lorundrostat have been evaluated in several key clinical trials.

The Target-HTN trial was a Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study designed to evaluate the efficacy, safety, and tolerability of different doses of lorundrostat in patients with uncontrolled hypertension.[3][13] The Advance-HTN trial was a Phase 2b study that further assessed the efficacy and safety of lorundrostat as an add-on therapy in patients with uncontrolled or resistant hypertension.[9][14]

Conclusion

Lorundrostat represents a significant advancement in the treatment of hypertension, particularly for patient populations with elevated aldosterone levels. Its highly selective mechanism of action, focused on the potent inhibition of aldosterone synthase, translates into effective blood pressure reduction with a favorable safety profile, notably the absence of cortisol suppression. The robust quantitative data from in-vitro studies and clinical trials underscore the therapeutic potential of lorundrostat as a targeted therapy for aldosterone-driven hypertension. Further research and ongoing clinical development will continue to elucidate the long-term benefits and full clinical utility of this promising new agent.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mineralys Therapeutics Announces JAMA Publication of Full Target-HTN Phase 2 Trial Results for Lorundrostat in Uncontrolled and Treatment-Resistant Hypertension :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]

- 4. visualmed.org [visualmed.org]

- 5. Aldosterone Synthase Inhibition Wi ... | Article | H1 Connect [archive.connect.h1.co]

- 6. Advance-HTN: Return of the systolic order – Lorundrostat’s role in restoring balance — NephJC [nephjc.com]

- 7. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 12. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hcplive.com [hcplive.com]

- 14. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

Lorundrostat (MLS-101): A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorundrostat (also known as MLS-101) is a potent and highly selective, orally administered inhibitor of aldosterone synthase (CYP11B2).[1][2][3] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical efficacy in the treatment of uncontrolled and resistant hypertension. All quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical Structure and Physicochemical Properties

Lorundrostat is a novel small molecule with the developmental code name MLS-101.[1][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(4-acetamidocyclohexyl)-2-[4-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]piperazin-1-yl]acetamide | [1][5] |

| Synonyms | MLS-101, MT-4129 | [4] |

| CAS Number | 1820940-17-7 | [1] |

| Molecular Formula | C24H33N7O2 | [1][5] |

| Molecular Weight | 451.575 g/mol | [1][5] |

| InChIKey | YHGVDZULVMINCJ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=C(C=C1)C2=CN=NC(=N2)N3CCN(CC3)CC(=O)NC4CCC(CC4)NC(=O)C | [1] |

Mechanism of Action

Lorundrostat is a selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step in aldosterone biosynthesis.[2][3] By inhibiting CYP11B2, lorundrostat reduces the production of aldosterone, a mineralocorticoid hormone that plays a central role in the regulation of blood pressure and electrolyte balance.[3] Elevated aldosterone levels can lead to sodium and water retention, potassium excretion, and consequently, hypertension.

Signaling Pathway of Aldosterone Synthesis

The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the point of intervention for Lorundrostat.

Selectivity

A key feature of Lorundrostat is its high selectivity for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis.[2][3] This selectivity is crucial for minimizing off-target effects on the hypothalamic-pituitary-adrenal (HPA) axis.

| Parameter | Value | Reference |

| CYP11B2 vs. CYP11B1 Selectivity | 374-fold | [2][6] |

Pharmacokinetics

A first-in-human study was conducted to evaluate the pharmacokinetic profile of Lorundrostat in healthy participants. The key pharmacokinetic parameters are summarized below.

| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1-3 hours | 1-3 hours | [2][6] |

| t1/2 (Half-life) | 10-12 hours | 10-12 hours | [2][6] |

Clinical Efficacy and Safety

The efficacy and safety of Lorundrostat have been evaluated in Phase II clinical trials, primarily the Target-HTN and ADVANCE-HTN studies, in patients with uncontrolled or resistant hypertension.

Target-HTN Trial

The Target-HTN trial was a randomized, double-blind, placebo-controlled, dose-ranging study.[7][8] The primary endpoint was the change in automated office systolic blood pressure (AOBP) from baseline to week 8.[7]

| Treatment Group (once daily) | Change in Systolic AOBP (mmHg) | Placebo-Adjusted Change (mmHg) | p-value | Reference |

| Placebo | -4.1 | - | - | [9] |

| Lorundrostat 50 mg | -13.2 | -9.6 | 0.01 | [9] |

| Lorundrostat 100 mg | -14.1 | -7.8 | 0.04 | [9] |

ADVANCE-HTN Trial

The ADVANCE-HTN trial was a Phase 2b study that further evaluated the efficacy and safety of Lorundrostat.[10][11] The primary endpoint was the change in 24-hour ambulatory systolic blood pressure (SBP) from baseline to week 12.[11][12]

| Treatment Group | Change in 24-hour Ambulatory SBP (mmHg) | Placebo-Adjusted Change (mmHg) | p-value | Reference |

| Placebo | - | - | - | |

| Lorundrostat 50 mg | -15.4 | -7.9 | 0.001 | [10][13] |

Safety and Tolerability

Across clinical trials, Lorundrostat has been generally well-tolerated.[8][10][13] The most common adverse events were related to its mechanism of action and included a modest, dose-dependent increase in serum potassium.[6] Instances of hyperkalemia were manageable with dose reduction or discontinuation.[14] Importantly, no suppression of cortisol production was observed, consistent with its high selectivity for CYP11B2.[2][10]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in the development of Lorundrostat.

In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay

A detailed, publicly available, step-by-step protocol for the specific in vitro assay used to determine the IC50 of Lorundrostat for CYP11B2 is not available in the provided search results. However, based on general methodologies for such assays, the following workflow can be inferred.

References

- 1. Lorundrostat - Wikipedia [en.wikipedia.org]

- 2. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of lorundrostat, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First‐in‐human study evaluating safety, pharmacokinetics, and pharmacodynamics of lorundrostat, a novel and highly selective aldosterone synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Lorundrostat | C24H33N7O2 | CID 126567187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mineralys Therapeutics Presents Target-HTN Phase 2 Trial Results in Late-Breaking Science Session at 2023 AHA Hypertension Scientific Sessions :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]

- 8. dicardiology.com [dicardiology.com]

- 9. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 10. Mineralys Therapeutics Late-Breaking Data from Advance-HTN Pivotal Trial – Ysios Capital [ysioscapital.com]

- 11. Mineralys doses first patient in lorundrostat ADVANCE-HTN trial [clinicaltrialsarena.com]

- 12. hcplive.com [hcplive.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. researchgate.net [researchgate.net]

Lorundrostat's Role in the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of lorundrostat, a novel therapeutic agent, and its specific role within the renin-angiotensin-aldosterone system (RAAS). Lorundrostat (developmental name MLS-101) is an investigational, oral, once-daily, highly selective aldosterone synthase inhibitor being developed for the treatment of uncontrolled and treatment-resistant hypertension. Its targeted mechanism of action offers a promising new approach for managing conditions driven by aldosterone excess.[1][2]

Core Mechanism of Action: Selective Inhibition of Aldosterone Synthase

The renin-angiotensin-aldosterone system is a critical hormonal cascade that regulates blood pressure and fluid balance. A key effector hormone of this system is aldosterone, which is produced in the adrenal glands.[1] Dysregulation and excessive production of aldosterone are recognized as significant contributors to hypertension.[3]

Lorundrostat's primary mechanism of action is the potent and selective inhibition of aldosterone synthase (CYP11B2), the enzyme responsible for the final step in aldosterone biosynthesis.[4][1] By blocking this enzyme, lorundrostat directly reduces the production of aldosterone, thereby mitigating its downstream effects on sodium and water retention, and potassium excretion.[4][1] This targeted approach aims to lower blood pressure, particularly in patients whose hypertension is driven by inappropriate aldosterone levels.[2]

A crucial feature of lorundrostat is its high selectivity. It demonstrates a 374-fold greater selectivity for inhibiting aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1).[4][5] This specificity is designed to avoid interference with the production of cortisol, a vital steroid hormone, thus minimizing the risk of off-target side effects associated with less selective inhibitors.[4]

This mechanism contrasts with that of mineralocorticoid receptor antagonists (MRAs), such as spironolactone, which block the receptor to which aldosterone binds.[2][6] By inhibiting production rather than receptor binding, lorundrostat represents a different therapeutic strategy within the RAAS pathway.[6]

Clinical Efficacy in Hypertension

Lorundrostat has been evaluated in Phase 2 clinical trials, demonstrating a statistically significant and clinically meaningful reduction in blood pressure in patients with uncontrolled and treatment-resistant hypertension.[2][7]

Data from the Target-HTN Phase 2 Trial

The Target-HTN trial assessed the efficacy, safety, and tolerability of various doses of lorundrostat as an add-on therapy for patients on at least two background antihypertensive medications.[7]

| Dose Regimen | Placebo-Adjusted Change in Systolic BP (mmHg) | p-value |

| 50 mg Once Daily | -9.6 | 0.01 |

| 100 mg Once Daily | -7.8 | 0.04 |

| Data reflects the least square mean difference in systolic blood pressure change from baseline versus placebo.[2] |

Data from the ADVANCE-HTN Phase 2b Trial

The ADVANCE-HTN trial further evaluated lorundrostat in patients with uncontrolled hypertension on a standardized antihypertensive regimen. The primary endpoint was the change in 24-hour average systolic blood pressure (SBP) from baseline to week 12.[3][8]

| Treatment Group | Change in 24-hour SBP from Baseline (mmHg) | Placebo-Adjusted Change in 24-hour SBP (mmHg) | p-value |

| Placebo | -7.4 | N/A | N/A |

| Lorundrostat 50 mg QD | -15.4 | -7.9 | 0.001 |

| Lorundrostat 50-100 mg QD | -13.9 | -6.5 | 0.006 |

| Data reflects the change in 24-hour average ambulatory systolic blood pressure at 12 weeks.[8][9] |

At four weeks into the ADVANCE-HTN trial, 42% of participants receiving lorundrostat achieved a 24-hour average SBP below 125 mm Hg, compared to 18% in the placebo group.[9][10]

Key Experimental Protocols

The clinical development of lorundrostat has been guided by rigorous, well-controlled studies. The methodologies for the key Phase 2 trials are outlined below.

Target-HTN Trial Protocol

-

Objective: To assess the efficacy, safety, and tolerability of orally administered lorundrostat on blood pressure in subjects with uncontrolled hypertension.[7]

-

Study Design: A Phase 2, randomized, placebo-controlled trial.[2]

-

Participant Population: 200 male and female subjects (aged 18 or older) with inadequately controlled hypertension, on a stable background treatment of two or more antihypertensive agents.[7]

-

Intervention: Five active dose arms of lorundrostat (12.5mg QD, 50mg QD, 100mg QD, 12.5mg BID, and 25mg BID) were compared to a placebo.[7]

-

Primary Endpoint: Change in automated office systolic blood pressure from baseline to week 8.[6]

ADVANCE-HTN Trial Protocol (NCT05769608)

-

Objective: To evaluate the blood pressure-lowering effect of lorundrostat as an add-on to a standardized antihypertensive medication regimen in subjects with uncontrolled and treatment-resistant hypertension.[8][11]

-

Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, parallel-arm study.[11] The trial included a run-in period where participants were placed on a standardized antihypertensive regimen before randomization.[11][12]

-

Participant Population: 285 patients with elevated blood pressure despite taking two to five blood pressure-lowering medications.[9] The study included a diverse population, with over 50% African Americans.[8]

-

Intervention: Participants were randomized into three groups: placebo, lorundrostat 50 mg once daily, or lorundrostat 50 mg once daily with a possible titration to 100 mg at four weeks if needed.[2]

-

Primary Endpoint: Change in 24-hour average systolic blood pressure from baseline to week 12.[3][8]

Safety and Tolerability Profile

The safety profile of lorundrostat has been assessed in its clinical trials, with adverse events being generally consistent with the mechanism of action of drugs that impact the renin-angiotensin-aldosterone system.[9][10]

| Adverse Event | Lorundrostat 50 mg Group | Placebo Group |

| Hyperkalemia | 5% | 0% |

| Hyponatremia | 9% | 6% |

| Data from the ADVANCE-HTN trial.[10] |

Other observed adverse events included a modest decrease in estimated glomerular filtration rate (eGFR), urinary tract infection, and hypertension.[7][9] A serious adverse event of hyponatremia, possibly related to the study drug, was reported in one trial.[7] Overall, the drug was considered well-tolerated, with most adverse events being mild to moderate in severity.[5]

Conclusion

Lorundrostat is a highly selective aldosterone synthase inhibitor that directly targets the production of aldosterone within the RAAS. Through this mechanism, it has demonstrated significant efficacy in lowering blood pressure in patients with uncontrolled and treatment-resistant hypertension. The clinical data from Phase 2 trials support its potential as a valuable therapeutic option, offering a targeted approach for a hard-to-treat patient population. Its safety profile, characterized primarily by predictable electrolyte disturbances, appears manageable. Further pivotal trials will continue to define the role of lorundrostat in the management of hypertension and other aldosterone-mediated diseases.

References

- 1. What is Lorundrostat used for? [synapse.patsnap.com]

- 2. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 4. mineralystx.com [mineralystx.com]

- 5. Efficacy and Safety of Lorundrostat in Patients With Uncontrolled and Treatment-Resistant Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lorundrostat, an Aldosterone Synthase Inhibitor, Passes Phase II Hurdle | tctmd.com [tctmd.com]

- 7. Mineralys reports positive data from trial of lorundrostat [clinicaltrialsarena.com]

- 8. Lorundrostat Efficacy and Safety in Patients With Uncontrolled Hypertension - American College of Cardiology [acc.org]

- 9. Lorundrostat Lowers Blood Pressure Compared with Placebo at 12 Weeks - American College of Cardiology [acc.org]

- 10. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

The Pharmacological Profile of Lorundrostat: A Selective Aldosterone Synthase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lorundrostat is a novel, orally administered, highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] By potently and selectively blocking the final step in aldosterone synthesis, lorundrostat offers a targeted therapeutic approach for managing conditions driven by aldosterone excess, most notably uncontrolled and resistant hypertension.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of lorundrostat, detailing its mechanism of action, selectivity, pharmacokinetic properties, and clinical trial data. The information is intended for researchers, scientists, and drug development professionals engaged in the study of cardiovascular and renal diseases.

Mechanism of Action

Lorundrostat exerts its pharmacological effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2).[1] This enzyme is a mitochondrial cytochrome P450 enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone.[5] By blocking this critical step, lorundrostat effectively reduces circulating levels of aldosterone.[1][6] Elevated aldosterone levels are a known contributor to hypertension through the promotion of sodium and water retention and potassium excretion.[1]

The signaling pathway for aldosterone synthesis and the point of inhibition by lorundrostat are illustrated in the following diagram.

Caption: Aldosterone Synthesis Pathway and Lorundrostat's Point of Inhibition.

Selectivity Profile

A critical attribute of lorundrostat is its high selectivity for aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[6] These two enzymes share a high degree of homology, making selective inhibition challenging.[5] Preclinical in vitro studies have demonstrated that lorundrostat possesses a 374-fold selectivity for CYP11B2 over CYP11B1.[1][2] This high selectivity minimizes the risk of off-target effects on cortisol production, a significant advantage over less selective aldosterone synthase inhibitors.[2][6]

Quantitative Selectivity Data

| Enzyme Target | Inhibition Constant (Ki) | Selectivity Ratio (CYP11B1 Ki / CYP11B2 Ki) |

| CYP11B2 (Aldosterone Synthase) | 1.27 nmol/L[2] | 374-fold[2] |

| CYP11B1 (11β-Hydroxylase) | 475 nmol/L[2] |

Pharmacokinetic Profile

The pharmacokinetic properties of lorundrostat have been characterized in a first-in-human study involving single and multiple ascending doses in healthy participants.[1][6]

Key Pharmacokinetic Parameters

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 1 - 3 hours[1][6] |

| Half-life (t1/2) | 10 - 12 hours[1][3] |

Clinical Efficacy and Safety

The clinical development program for lorundrostat has included several key studies in patients with uncontrolled and resistant hypertension, consistently demonstrating its efficacy in lowering blood pressure with a favorable safety profile.

Overview of Key Clinical Trials

-

Target-HTN (Phase 2): A proof-of-concept, dose-ranging study that established the efficacy and safety of lorundrostat in patients with uncontrolled hypertension, particularly those with suppressed plasma renin activity.[7][8]

-

Advance-HTN (Phase 2): A pivotal trial that confirmed the efficacy of lorundrostat as an add-on therapy in patients with uncontrolled or resistant hypertension on a standardized background of two or three antihypertensive medications.[9][10]

-

Launch-HTN (Phase 3): A large, global trial that further demonstrated the significant blood pressure-lowering effects and safety of lorundrostat in a broad population of patients with uncontrolled or resistant hypertension.[10]

Efficacy Data from Clinical Trials

| Trial | Treatment Group | Placebo-Adjusted Systolic Blood Pressure Reduction |

| Target-HTN | Lorundrostat 50 mg QD | -9.6 mmHg[8] |

| Lorundrostat 100 mg QD | -7.8 mmHg[8] | |

| Advance-HTN | Lorundrostat 50 mg QD | -7.9 mmHg (24-hour average)[9][10] |

| Launch-HTN | Lorundrostat 50 mg QD | -9.1 mmHg[10] |

Safety and Tolerability

Across the clinical trial program, lorundrostat has been generally well-tolerated. The most common treatment-emergent adverse events are related to its mechanism of action and include a modest and generally manageable increase in serum potassium (hyperkalemia) and a slight decrease in serum sodium.[9][11] Importantly, no instances of cortisol insufficiency have been reported, underscoring the high selectivity of the compound.[8]

Experimental Protocols

In Vitro Selectivity Assay (Generalized Protocol)

The selectivity of lorundrostat for CYP11B2 over CYP11B1 is determined using an in vitro cell-based assay.

-

Cell Culture: Human renal leiomyoblastoma cells are engineered to stably express recombinant human CYP11B1 or CYP11B2 enzymes.[12][13]

-

Incubation: The cells are incubated with a range of concentrations of lorundrostat.

-

Substrate Addition: The respective substrates for each enzyme are added to the cell cultures. For CYP11B2, 11-deoxycorticosterone is used, and for CYP11B1, 11-deoxycortisol is used.[12]

-

Reaction Termination and Extraction: After a defined incubation period, the enzymatic reaction is stopped, and the steroid products (aldosterone and cortisol) are extracted from the cell culture medium.

-

Quantification: The concentrations of aldosterone and cortisol are quantified using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[14][15]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for each enzyme are calculated to determine the potency and selectivity of lorundrostat.

Clinical Trial Workflow (Generalized)

The clinical trials for lorundrostat in hypertension follow a structured workflow to ensure patient safety and data integrity.

Caption: Generalized Experimental Workflow for Lorundrostat Clinical Trials.

Conclusion

Lorundrostat is a highly selective aldosterone synthase inhibitor with a well-defined pharmacological profile. Its potent and specific mechanism of action, favorable pharmacokinetic properties, and demonstrated efficacy and safety in clinical trials position it as a promising therapeutic agent for the management of uncontrolled and resistant hypertension. The data presented in this guide underscore the potential of lorundrostat to address a significant unmet medical need in patients with aldosterone-driven cardiovascular and renal diseases. Further research and ongoing clinical development will continue to elucidate the full therapeutic potential of this novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. First‐in‐human study evaluating safety, pharmacokinetics, and pharmacodynamics of lorundrostat, a novel and highly selective aldosterone synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mineralys Therapeutics Presents Positive Lorundrostat Results – Ysios Capital [ysioscapital.com]

- 4. mineralystx.com [mineralystx.com]

- 5. Development of Monoclonal Antibodies against Human CYP11B1 and CYP11B2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of lorundrostat, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mineralys Therapeutics Presents Target-HTN Phase 2 Trial Results in Late-Breaking Science Session at 2023 AHA Hypertension Scientific Sessions :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]

- 8. Aldosterone Synthase Inhibition With Lorundrostat for Uncontrolled Hypertension: The Target-HTN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lorundrostat Efficacy and Safety in Patients With Uncontrolled Hypertension - American College of Cardiology [acc.org]

- 10. hcplive.com [hcplive.com]

- 11. Efficacy and Safety of Lorundrostat in Patients With Uncontrolled and Treatment-Resistant Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A sensitive and high-throughput LC-MS/MS method for inhibition assay of seven major cytochrome P450s in human liver microsomes using an in vitro cocktail of probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Lorundrostat's Target Engagement in Adrenal Gland Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorundrostat (formerly MLS-101 or MT-4129) is a novel, orally administered, and highly selective inhibitor of aldosterone synthase (CYP11B2).[1][2][3] This enzyme is critical in the renin-angiotensin-aldosterone system (RAAS), catalyzing the final step in aldosterone synthesis in the adrenal cortex.[1][4] Dysregulation of aldosterone production is a key driver in various cardiovascular and renal diseases, including uncontrolled and resistant hypertension.[2][3] Lorundrostat was designed to potently and selectively inhibit CYP11B2, thereby reducing circulating aldosterone levels and mitigating its downstream pathological effects.[1][3] This technical guide provides an in-depth look at the target engagement of lorundrostat in relevant adrenal gland models, detailing the experimental protocols used to characterize its potency and selectivity.

Mechanism of Action and Target Selectivity

Lorundrostat's primary mechanism of action is the direct inhibition of aldosterone synthase (CYP11B2), a mitochondrial cytochrome P450 enzyme located in the zona glomerulosa of the adrenal gland.[1][4] A significant challenge in developing aldosterone synthase inhibitors has been achieving selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis and shares 93% sequence homology with CYP11B2.[5][6] Off-target inhibition of CYP11B1 can lead to cortisol insufficiency and other undesirable side effects.

Lorundrostat has demonstrated remarkable selectivity for CYP11B2 over CYP11B1. In preclinical in vitro studies, it was found to be 374-fold more selective for inhibiting aldosterone synthase compared to cortisol synthase.[1][2][3] This high degree of selectivity is a key differentiating feature of the molecule, allowing for effective suppression of aldosterone production with minimal impact on the cortisol pathway.[5][7]

Signaling Pathway of Aldosterone Synthesis and Lorundrostat Inhibition

Caption: Aldosterone synthesis pathway and the inhibitory action of lorundrostat.

Quantitative Data on Target Engagement

The potency and selectivity of lorundrostat have been quantified in both in vitro and in vivo models. The following tables summarize key data from preclinical and clinical studies.

| Parameter | Value | Model System | Reference |

| Selectivity Ratio (CYP11B1/CYP11B2) | 374-fold | In vitro cell-based assay | [1][2][3] |

| Plasma Aldosterone Reduction | Up to 70% | Healthy human volunteers | [5] |

| Plasma Aldosterone Reduction | Approx. 70% | Hypertensive subjects | [8] |

| Table 1: In Vitro Selectivity and In Vivo Aldosterone Reduction. |

| Dose | Change in Plasma Aldosterone | Change in Serum Cortisol | Model System | Reference |

| 100-200 mg (single dose) | Up to 40% reduction | No meaningful effect | Healthy human volunteers | [5] |

| 400-800 mg (single dose) | Up to 70% reduction | No meaningful effect | Healthy human volunteers | [5] |

| 50 mg QD & 100 mg QD | Significant reduction | No instances of cortisol insufficiency | Hypertensive subjects (Target-HTN trial) | [7][9] |

| Table 2: Dose-Dependent Effects on Aldosterone and Cortisol. |

Experimental Protocols

Detailed methodologies are crucial for interpreting target engagement data. Below are representative protocols for in vitro and in vivo studies used to characterize aldosterone synthase inhibitors like lorundrostat.

In Vitro Aldosterone Synthase (CYP11B2) and 11β-Hydroxylase (CYP11B1) Inhibition Assay

This cell-based assay is designed to determine the inhibitory potency and selectivity of a compound on human CYP11B2 and CYP11B1.

1. Cell Culture and Transfection:

-

A human adrenal cell line, such as NCI-H295R, which naturally expresses both CYP11B1 and CYP11B2, or a non-steroidogenic cell line (e.g., HEK293, V79) stably transfected to express recombinant human CYP11B2 or CYP11B1 is used.

-

Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).

2. Inhibition Assay Protocol:

-

Cells are seeded into multi-well plates and allowed to adhere overnight.

-

On the day of the experiment, the culture medium is replaced with a serum-free medium containing a range of concentrations of lorundrostat or vehicle control.

-

After a pre-incubation period (e.g., 1 hour), the specific substrate for each enzyme is added:

-

For CYP11B2: 11-deoxycorticosterone.

-

For CYP11B1: 11-deoxycortisol.

-

-

The cells are incubated for a defined period (e.g., 24 hours) to allow for enzymatic conversion.

3. Quantification of Steroid Hormones:

-

Following incubation, the supernatant is collected.

-

The concentrations of the product of each reaction (aldosterone for CYP11B2; cortisol for CYP11B1) are quantified using a validated method, such as:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Enzyme-Linked Immunosorbent Assay (ELISA).

-

4. Data Analysis:

-

The percentage of inhibition at each concentration of lorundrostat is calculated relative to the vehicle control.

-

The half-maximal inhibitory concentration (IC₅₀) for each enzyme is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

The selectivity ratio is calculated by dividing the IC₅₀ for CYP11B1 by the IC₅₀ for CYP11B2.

Caption: Workflow for the in vitro CYP11B2/CYP11B1 inhibition assay.

In Vivo Target Engagement in a Non-Human Primate Model

This in vivo model assesses the effect of an aldosterone synthase inhibitor on hormone levels in a setting that more closely mimics human physiology. The cynomolgus monkey is a relevant model due to the high homology of its CYP11B enzymes to their human counterparts.

1. Animal Model and Acclimation:

-

Adult male cynomolgus monkeys are used for the study.

-

Animals are acclimated to the housing conditions and handling procedures.

2. Experimental Design:

-

A baseline assessment is performed where animals receive a vehicle control.

-

Adrenocorticotropic hormone (ACTH) is administered to stimulate the adrenal production of both aldosterone and cortisol.

-

Blood samples are collected at multiple time points to establish a baseline stimulated hormone profile.

-

Following a washout period, the same animals are treated with a single oral dose of lorundrostat.

-

The ACTH challenge is repeated, and blood samples are collected at the same time points.

3. Hormone Level Analysis:

-

Plasma is separated from the collected blood samples.

-

Concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone) are measured using LC-MS/MS.

4. Data Analysis:

-

The area under the curve (AUC) for the plasma concentration of each hormone is calculated for both the vehicle and lorundrostat treatment phases.

-

The percentage reduction in aldosterone and any changes in cortisol levels are determined by comparing the AUCs.

Caption: Workflow for in vivo target engagement in an ACTH-stimulated NHP model.

Conclusion

The target engagement profile of lorundrostat is characterized by its potent and highly selective inhibition of aldosterone synthase (CYP11B2). Rigorous in vitro cell-based assays have established a 374-fold selectivity for CYP11B2 over the cortisol-producing enzyme CYP11B1, a critical attribute for its favorable safety profile.[1][2][3] This selectivity, demonstrated through well-defined experimental protocols, translates to in vivo efficacy where lorundrostat significantly reduces plasma aldosterone concentrations without adversely affecting cortisol levels.[5][7] The data from these adrenal gland models provide a strong rationale for the clinical development of lorundrostat as a targeted therapy for hypertension and other diseases driven by aldosterone excess.

References

- 1. Mineralys Therapeutics Completes Target Enrollment in Pivotal Advance-HTN Trial of Lorundrostat for the Treatment of Hypertension – Ysios Capital [ysioscapital.com]

- 2. Phase 2 Trial Shows Mineralys Drug Cuts Blood Pressure 9.3 mmHg in CKD Patients | MLYS Stock News [stocktitan.net]

- 3. Mineralys Therapeutics Completes Target Enrollment in Pivotal Advance-HTN Trial of Lorundrostat for the Treatment of Hypertension - BioSpace [biospace.com]

- 4. Mineralys Therapeutics Presents Subgroup Analyses of Phase 3 Launch-HTN Trial Demonstrating Efficacy and Safety of Lorundrostat in Hypertension Participants with High Unmet Medical Need :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]

- 5. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of lorundrostat, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dicardiology.com [dicardiology.com]

- 8. dicardiology.com [dicardiology.com]

- 9. hcplive.com [hcplive.com]

A Technical Guide to the Early-Phase Clinical Safety of Lorundrostat

Introduction: Lorundrostat is a novel, orally administered, highly selective aldosterone synthase inhibitor (ASI) being developed for cardiorenal conditions, including uncontrolled and resistant hypertension.[1][2] By inhibiting CYP11B2, the enzyme responsible for aldosterone production, lorundrostat is designed to reduce aldosterone levels, a key driver in various forms of hypertension.[1][3] A critical aspect of its development is its high selectivity for aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1), the enzyme that produces cortisol.[3] This high selectivity (374-fold in vitro) aims to minimize the risk of cortisol suppression, a significant concern with less selective inhibitors.[3][4] This guide provides a detailed overview of the safety and tolerability data from early-phase clinical trials, focusing on quantitative data, experimental protocols, and the underlying mechanistic pathways.

Mechanism of Action and Safety Pathway

Lorundrostat's therapeutic effect is achieved by directly inhibiting the synthesis of aldosterone. This targeted action within the Renin-Angiotensin-Aldosterone System (RAAS) is also intrinsically linked to its primary safety considerations. The intended "on-target" effect of lowering aldosterone leads to the desired reduction in blood pressure but also to predictable, mechanism-based adverse events such as hyperkalemia (increased potassium), hyponatremia (decreased sodium), and initial reductions in the estimated glomerular filtration rate (eGFR).

Quantitative Safety Data Summary

The safety and tolerability of lorundrostat have been evaluated across several early-phase trials. The data consistently show a manageable safety profile, with most adverse events being predictable, on-target effects.

Table 1: Safety Profile in Phase 1 First-in-Human Trial (Healthy Participants)

| Parameter | Dosing | Result | Citation |

| Overall Safety | Single Doses: 5-800 mgMultiple Doses: 40-360 mg/day for 7 days | Well-tolerated with a low incidence of non-dose-dependent adverse events. | [5][6] |

| Serum Potassium | Multiple Doses: 40-360 mg/day | Modest mean increases, ranging from 0.28 to 0.38 mmol/L. | [3][5] |

| Cortisol Production | All Doses | No suppression of basal or cosyntropin-stimulated cortisol production observed. | [3] |

Table 2: Adverse Events in Phase 2 Trials (Hypertensive Patients)

| Trial | Dosing Arms | Key Adverse Events Reported | Citation |

| Target-HTN | 50 mg QD, 100 mg QD, Placebo | Modest increase in serum potassium, decrease in eGFR, urinary tract infection, hypertension. | [7][8][9] |

| Advance-HTN | 50 mg, 50-100 mg, Placebo | Modest, reversible changes in potassium, sodium, and eGFR. Higher rates of hyperkalemia and hyponatremia vs. placebo. | [8][10][11] |

| Explore-CKD | 25 mg, Placebo | Hyperkalemia reported in 5% of patients. | [4] |

Table 3: Incidence of Serious Adverse Events (SAEs) and Hyperkalemia

| Trial | Dosing Arm | Treatment-Related SAEs (%) | Hyperkalemia (>6.0 mmol/L) (%) | Citation |

| Target-HTN | Pooled Lorundrostat | One event of hyponatremia considered possibly treatment-related. | Data for 6 patients reported; corrected with dose change. | [7][12] |

| Advance-HTN | 50 mg | 2% | 5.3% (2.1% confirmed) | [8][11] |

| 50-100 mg | 1% | 7.4% (3.2% confirmed) | [8][11] | |

| Placebo | 0% | 0% | [8][10] | |

| Launch-HTN (Pivotal) | 50 mg | 0.1% | Data included in overall AE reporting. | [1][2][13] |

| 50-100 mg | 0% | Discontinuation due to hyperkalemia: 0.37% | [14] | |

| Placebo | 0% | - | ||

| Explore-CKD | 25 mg | Two SAEs reported during treatment. | 5% | [4] |

Note: The Launch-HTN trial is a Phase 3 pivotal trial, but its safety data is relevant to understanding the early safety profile.

Experimental Protocols

First-in-Human (FIH) Study

This was a randomized, double-blind, placebo-controlled study in healthy participants to assess initial safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[5]

-

Part 1 (Single Ascending Dose - SAD): Participants received single doses of lorundrostat ranging from 5 mg to 800 mg.[3][6]

-

Part 2 (Multiple Ascending Dose - MAD): Participants received once-daily doses of 40 mg, 120 mg, or 360 mg for seven days.[3][5]

-

Primary Endpoint: Safety and tolerability, monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.[6]

Target-HTN (Phase 2)

A proof-of-concept trial designed to evaluate the efficacy and safety of lorundrostat in patients with uncontrolled or resistant hypertension.[7][9]

-

Design: Randomized, placebo-controlled trial.

-

Dosing Cohorts: Five active dosing arms (12.5mg QD, 50mg QD, 100mg QD, 12.5mg BID, and 25mg BID) were compared against a placebo.[7]

-

Key Safety Assessments: Monitoring for changes in serum potassium, eGFR, and the incidence of adverse events, including the serious adverse event of hyponatremia.[7][8]

Advance-HTN (Phase 2 Pivotal Trial)

This trial evaluated lorundrostat as an add-on therapy for patients with uncontrolled hypertension despite being on an optimized background regimen of two or three antihypertensive medications.[2][15]

-

Design: Randomized, double-blind, placebo-controlled, 1-to-1-to-1 randomization.[15]

-

Patient Population: Included a diverse population with 40% women and over 50% Black individuals.[8][16]

-

Dosing Arms:

-

Safety Monitoring: Close monitoring of electrolytes (potassium, sodium) and renal function (eGFR) was a key component, especially in the dose-escalation arm.[8]

References

- 1. Mineralys Therapeutics Announces Positive Topline Results from Launch-HTN and Advance-HTN Pivotal Trials of Lorundrostat for the Treatment of Uncontrolled or Resistant Hypertension :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]

- 2. Lorundrostat Shows Promise in Treatment of Uncontrolled and Resistant Hypertension in trials [medicaldialogues.in]

- 3. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of lorundrostat, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 2 Trial Shows Mineralys Drug Cuts Blood Pressure 9.3 mmHg in CKD Patients | MLYS Stock News [stocktitan.net]

- 5. researchgate.net [researchgate.net]

- 6. mineralystx.com [mineralystx.com]

- 7. Mineralys reports positive data from trial of lorundrostat [clinicaltrialsarena.com]

- 8. Mineralys Therapeutics Announces Late-Breaking Data from Advance-HTN Pivotal Trial of Lorundrostat in Uncontrolled and Resistant Hypertension Presented at the American College of Cardiology’s Annual Scientific Session & Expo (ACC.25) :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]

- 9. Mineralys Therapeutics Announces Phase 2 Clinical Trial of Lorundrostat for Obstructive Sleep Apnea in Patients with Hypertension – Ysios Capital [ysioscapital.com]

- 10. Lorundrostat Phase II Results – Medthority [medthority.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 13. Mineralys Therapeutics Announces Late-Breaking Presentation of Data from the Launch-HTN Pivotal Trial of Lorundrostat in Uncontrolled or Resistant Hypertension at 34th European Meeting on Hypertension and Cardiovascular Protection (ESH 2025) - BioSpace [biospace.com]

- 14. Lorundrostat in Participants With Uncontrolled Hypertension and Treatment-Resistant Hypertension: The Launch-HTN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Lorundrostat Efficacy and Safety in Patients With Uncontrolled Hypertension - American College of Cardiology [acc.org]

An In-depth Technical Guide to Lorundrostat for Primary Aldosteronism Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lorundrostat, a novel, oral, highly selective aldosterone synthase inhibitor, for research in primary aldosteronism and related hypertensive disorders. It details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and provides visualizations of critical pathways and workflows.

Core Mechanism of Action

Lorundrostat functions as a potent and selective inhibitor of aldosterone synthase (encoded by the CYP11B2 gene), the key enzyme responsible for the final step in aldosterone biosynthesis.[1][2][3] By targeting this enzyme, lorundrostat effectively decreases the production and circulating levels of aldosterone, a central hormone in the regulation of blood pressure and electrolyte balance.[2][3]

Excessive aldosterone production is a known driver of hypertension, causing sodium retention and potassium loss, which leads to increased blood volume and pressure.[1][2] Unlike mineralocorticoid receptor antagonists (MRAs), which block the binding of aldosterone to its receptor, lorundrostat prevents the hormone's synthesis upstream.[4][5] This targeted mechanism is designed to mitigate the adverse effects of aldosterone while avoiding the antiandrogenic or progestogenic side effects associated with less selective MRAs.[4] In vitro studies have demonstrated that lorundrostat possesses a 374-fold selectivity for inhibiting aldosterone synthase over cortisol synthase, minimizing impact on the hypothalamic-pituitary-adrenal axis.[1][6]

Clinical Trial Data Summary

Lorundrostat has been evaluated in several key clinical trials, demonstrating its efficacy and safety in patients with uncontrolled and resistant hypertension, conditions often driven by dysregulated aldosterone.

Table 1: Efficacy of Lorundrostat on Blood Pressure Reduction

| Clinical Trial | Phase | Primary Endpoint | Lorundrostat Dose | Placebo-Adjusted Change in Systolic BP | p-value | Citation(s) |

| Target-HTN | 2 | Change in Automated Office SBP at 8 weeks | 50 mg once daily | -9.6 mmHg | 0.01 | [5][7][8] |

| 100 mg once daily | -7.8 mmHg | 0.04 | [5][7][8] | |||

| Advance-HTN | 2b | Change in 24-hour average SBP at 12 weeks | 50 mg once daily | -7.9 mmHg | 0.001 | [9] |

| 50-100 mg titration | -6.5 mmHg | 0.006 | [9] | |||

| Launch-HTN | 3 | Change in Automated Office SBP at 6 weeks | 50 mg once daily | -9.1 mmHg | <0.001 | [10] |

Table 2: Key Safety and Tolerability Findings

| Adverse Event | Clinical Trial(s) | Key Observations | Citation(s) |

| Hyperkalemia | Target-HTN, Advance-HTN, Launch-HTN | Increases in serum potassium (>6.0 mmol/L) were observed in a small number of participants. The condition was reversible with dose reduction or discontinuation. | [7][9][10][11] |

| Hyponatremia | Advance-HTN, Launch-HTN | Slightly more common in lorundrostat groups compared to placebo. | [9][10] |

| Cortisol Insufficiency | Target-HTN | No instances of cortisol insufficiency were observed, highlighting the drug's selectivity. | [11][12] |

| Renal Function | Launch-HTN | A modest decrease in estimated glomerular filtration rate (eGFR) was noted, consistent with the mechanism of action. | [10] |

| Serious Adverse Events (SAEs) | All Trials | The rate of treatment-related SAEs was low across all studies. | [6][7] |

Experimental Protocols

The clinical trials for lorundrostat followed rigorous, randomized, double-blind, placebo-controlled designs to assess its efficacy and safety.

General Trial Methodology

A typical protocol for a lorundrostat trial, such as the Target-HTN or Launch-HTN studies, involves several distinct phases:

-

Screening Phase: Potential participants are evaluated against specific inclusion and exclusion criteria. This includes age, baseline blood pressure (e.g., SBP 140-180 mmHg), current use of 2-5 antihypertensive medications, and key lab values such as serum potassium, sodium, and eGFR.[13] For some studies like Target-HTN, specific biomarker criteria such as suppressed plasma renin activity (PRA ≤1.0 ng/mL/h) were required for enrollment in the primary cohort.[7][8]

-

Standardized Regimen Run-in: To establish a consistent baseline, participants are transitioned to a standardized background regimen of antihypertensive medications for a set period (e.g., several weeks).[13][14]

-

Randomization: Eligible participants are randomly assigned to receive either a specific dose of lorundrostat or a matching placebo.[7][10] Randomization is typically stratified based on key baseline characteristics.

-

Treatment Period: Participants receive the assigned treatment (lorundrostat or placebo) once daily for the duration of the study, which has ranged from 8 to 12 weeks in key trials.[5][10][14] Dose escalation may be permitted in certain arms based on pre-specified criteria.[10]

-

Efficacy and Safety Assessment: The primary endpoint is typically the change in systolic blood pressure from baseline to the end of the treatment period.[9][10][11] Blood pressure is measured using both automated office blood pressure (AOBP) and 24-hour ambulatory blood pressure monitoring (ABPM), the latter being a strong predictor of cardiovascular risk.[11][15] Safety is monitored through regular laboratory tests (potassium, sodium, creatinine, cortisol) and recording of all adverse events.[10][11]

References

- 1. mineralystx.com [mineralystx.com]

- 2. What is Lorundrostat used for? [synapse.patsnap.com]

- 3. drugtodayonline.com [drugtodayonline.com]

- 4. Lorundrostat, an Aldosterone Synthase Inhibitor, Passes Phase II Hurdle | tctmd.com [tctmd.com]

- 5. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 6. Mineralys Therapeutics Announces Positive Topline Results from Launch-HTN and Advance-HTN Pivotal Trials of Lorundrostat for the Treatment of Uncontrolled or Resistant Hypertension :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. Lorundrostat Efficacy and Safety in Patients With Uncontrolled Hypertension - American College of Cardiology [acc.org]

- 10. Lorundrostat Significantly Lowers Blood Pressure in Uncontrolled and Resistant Hypertension: Launch-HTN Trial [medicaldialogues.in]

- 11. sochob.cl [sochob.cl]

- 12. hcplive.com [hcplive.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 15. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

The Molecular Basis of Lorundrostat's High Selectivity for Aldosterone Synthase (CYP11B2)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lorundrostat is a novel, potent, and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By specifically targeting CYP11B2, lorundrostat effectively reduces the production of aldosterone, a hormone implicated in the pathophysiology of hypertension and other cardiovascular and renal diseases. A critical challenge in the development of aldosterone synthase inhibitors has been achieving selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for the final step in cortisol biosynthesis. The two enzymes share a high degree of sequence homology (93%), making the design of selective inhibitors a significant scientific hurdle.[1][2][3][4][5] This technical guide provides an in-depth analysis of the molecular basis for lorundrostat's remarkable selectivity for CYP11B2, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.

The Challenge of Selectivity: CYP11B2 vs. CYP11B1

The enzymes CYP11B2 and CYP11B1 are both mitochondrial cytochrome P450 enzymes that play crucial roles in steroidogenesis. CYP11B2, primarily expressed in the zona glomerulosa of the adrenal cortex, catalyzes the conversion of 11-deoxycorticosterone to aldosterone. In contrast, CYP11B1, found in the zona fasciculata, is responsible for the conversion of 11-deoxycortisol to cortisol.[1][2][3][4][5] Due to their high sequence and structural similarity, non-selective inhibition of both enzymes can lead to a blunted cortisol response, a significant and undesirable side effect. Therefore, the development of highly selective CYP11B2 inhibitors like lorundrostat represents a major advancement in the field.

Quantitative Analysis of Lorundrostat's Selectivity

In vitro studies have demonstrated lorundrostat's exceptional selectivity for CYP11B2 over CYP11B1. The inhibitory activity of lorundrostat is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.

| Enzyme | Lorundrostat Inhibition Constant (Kᵢ) | Reference |

| Human CYP11B2 (hCYP11B2) | 1.27 nmol/L | [1] |

| Human CYP11B1 (hCYP11B1) | 475 nmol/L | [1] |

These data reveal that lorundrostat is approximately 374-fold more selective for CYP11B2 than for CYP11B1, a key factor in its favorable safety and efficacy profile.[1][3][4][5]

The Molecular Basis for Selectivity: Insights from Structural Biology

While a crystal structure of lorundrostat complexed with CYP11B2 is not publicly available, analysis of the structural differences between CYP11B1 and CYP11B2, in conjunction with data from other selective inhibitors, provides a strong basis for understanding lorundrostat's selectivity.

The active sites of CYP11B1 and CYP11B2 are highly conserved; however, subtle differences in amino acid composition are thought to be exploited by selective inhibitors. One of the most critical differences lies at position 320 , which is an Alanine (Ala) in CYP11B2 and a bulkier Valine (Val) in CYP11B1.[2] This single amino acid substitution is believed to alter the shape and flexibility of the active site cavity. It is hypothesized that the smaller alanine residue in CYP11B2 creates a subtle pocket or conformational state that can be preferentially occupied by lorundrostat, allowing for a more stable and potent interaction. The larger valine residue in CYP11B1 may cause steric hindrance, preventing lorundrostat from adopting its optimal binding conformation and thereby reducing its inhibitory potency.

Other amino acid differences outside the immediate active site may also contribute to selectivity by influencing the overall protein conformation and the accessibility of the active site.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the steroidogenesis pathway targeted by lorundrostat and a typical experimental workflow for assessing its selectivity.

Caption: Steroidogenesis pathway showing the points of action of CYP11B1 and CYP11B2, and the selective inhibition of CYP11B2 by lorundrostat.

Caption: A generalized workflow for the in vitro determination of lorundrostat's selectivity for CYP11B2 over CYP11B1.

Experimental Protocols

In Vitro CYP11B1 and CYP11B2 Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds like lorundrostat on CYP11B1 and CYP11B2, often utilizing the human adrenocortical carcinoma cell line NCI-H295R, which endogenously expresses both enzymes, or engineered cell lines overexpressing the individual recombinant enzymes.[6][7]

1. Cell Culture and Plating:

-

Culture NCI-H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) under standard cell culture conditions (37°C, 5% CO₂).

-

Alternatively, use a host cell line (e.g., HEK293, V79) stably transfected with expression vectors for human CYP11B1 or CYP11B2.

-

Seed cells into multi-well plates at an appropriate density to achieve a confluent monolayer.

2. Compound Treatment:

-

Prepare a dilution series of lorundrostat in the appropriate vehicle (e.g., DMSO).

-

Remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of lorundrostat or vehicle control.

-

Pre-incubate the cells with the compound for a specified period (e.g., 30-60 minutes) to allow for cell penetration and target engagement.

3. Enzymatic Reaction:

-

To initiate the enzymatic reaction, add the respective substrates to the wells.

-

For CYP11B2 activity, add 11-deoxycorticosterone to a final concentration in the low micromolar range.

-

For CYP11B1 activity, add 11-deoxycortisol to a final concentration in the low micromolar range.

-

-

Incubate the plates for a defined period (e.g., 2-24 hours) at 37°C. The incubation time should be optimized to ensure measurable product formation without substrate depletion.

4. Sample Collection and Analysis:

-

Following incubation, collect the cell culture supernatant.

-

Perform a steroid extraction from the supernatant using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Evaporate the organic solvent and reconstitute the steroid residue in a suitable buffer for analysis.

-

Quantify the concentrations of the product steroids (aldosterone for CYP11B2, cortisol for CYP11B1) using a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

-

Calculate the percent inhibition of enzyme activity at each lorundrostat concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the lorundrostat concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.

Conclusion

The high selectivity of lorundrostat for CYP11B2 over CYP11B1 is a cornerstone of its therapeutic potential. This selectivity is rooted in subtle but critical differences in the active sites of these two highly homologous enzymes, which lorundrostat is exquisitely designed to exploit. The quantitative data from in vitro assays unequivocally demonstrate this selectivity, providing a strong rationale for its development as a targeted therapy for diseases driven by excess aldosterone. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel aldosterone synthase inhibitors, with the ultimate goal of developing safer and more effective treatments for cardiovascular and renal diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First‐in‐human study evaluating safety, pharmacokinetics, and pharmacodynamics of lorundrostat, a novel and highly selective aldosterone synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of lorundrostat, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP11B1 has no role in mitotane action and metabolism in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Lorundrostat Concentration in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorundrostat is a novel, highly selective aldosterone synthase inhibitor under investigation for the treatment of uncontrolled hypertension. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing regimens and therapeutic efficacy. This document provides detailed application notes and a representative protocol for the quantification of Lorundrostat in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.

While specific, validated protocols for Lorundrostat are not publicly available, this document outlines a comprehensive methodology based on established LC-MS/MS procedures for the analysis of small molecule drugs in biological matrices.

Signaling Pathway and Mechanism of Action

Lorundrostat selectively inhibits the enzyme aldosterone synthase (CYP11B2), which is responsible for the final step in aldosterone synthesis in the adrenal cortex. By blocking this enzyme, Lorundrostat reduces circulating aldosterone levels, leading to decreased sodium and water retention and a subsequent lowering of blood pressure.

Representative LC-MS/MS Assay Protocol

This protocol describes a general method for the quantification of a small molecule drug, like Lorundrostat, in human plasma. Optimization and validation are required for specific application.

Materials and Reagents

-

Lorundrostat reference standard

-

Stable isotope-labeled internal standard (SIL-IS) of Lorundrostat (recommended) or a suitable analog

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm or higher)

-

96-well plates or microcentrifuge tubes

Experimental Workflow

Detailed Methodologies

3.1. Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of Lorundrostat and the internal standard (IS) in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Lorundrostat stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration.

3.2. Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike blank human plasma with the appropriate Lorundrostat working solutions to create a series of calibration standards at different concentrations (e.g., 8-10 non-zero standards).

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

3.3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 96-well plate or microcentrifuge tube.

-

Add 10 µL of the IS working solution to all wells/tubes except for the blank plasma.

-

Add 200 µL of cold acetonitrile to each well/tube to precipitate the plasma proteins.

-

Vortex mix for 1-2 minutes.

-

Centrifuge at approximately 4000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or new tubes.

-

(Optional) Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

LC-MS/MS Instrumental Conditions

The following are representative conditions and require optimization for Lorundrostat.

Table 1: Representative Liquid Chromatography (LC) Conditions

| Parameter | Suggested Setting |

| LC System | High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized to provide good peak shape and separation from matrix components |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

Table 2: Representative Tandem Mass Spectrometry (MS/MS) Conditions

| Parameter | Suggested Setting |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing a standard solution of Lorundrostat and its IS |

| Ion Source Temp. | e.g., 500°C |

| IonSpray Voltage | e.g., 5500 V |

| Collision Gas | Nitrogen |

| Collision Energy | To be optimized for each MRM transition |

| Declustering Potential | To be optimized |

Data Analysis and Quantification

The concentration of Lorundrostat in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve, which is typically constructed using a weighted linear regression (e.g., 1/x²).

Method Validation Parameters

A bioanalytical method for the quantification of Lorundrostat in plasma should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Table 3: Summary of Bioanalytical Method Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |

| Linearity | The relationship between the instrument response and the known concentrations of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |

| Precision | The closeness of repeated measurements. Assessed as intra-day and inter-day precision. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | IS-normalized matrix factor should have a CV ≤ 15%. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Mean concentration within ±15% of the nominal concentration. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy and precision criteria met. |

Conclusion

The provided application notes and representative protocol offer a comprehensive framework for the development and validation of a robust LC-MS/MS assay for the quantification of Lorundrostat in human plasma. Adherence to these principles and thorough method validation will ensure the generation of high-quality data for pharmacokinetic and clinical studies, ultimately supporting the safe and effective development of this novel antihypertensive agent. Researchers should perform specific optimization and validation of this method for Lorundrostat in their own laboratory settings.

Application Notes and Protocols for In Vitro Aldosterone Synthase Inhibition Assays with Lorundrostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorundrostat is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final steps of aldosterone biosynthesis.[1][2] Due to its high selectivity over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, Lorundrostat presents a promising therapeutic agent for conditions associated with elevated aldosterone levels, such as uncontrolled hypertension and primary aldosteronism.[3][4][5] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of Lorundrostat on aldosterone synthase.

Data Presentation

Inhibitory Activity of Lorundrostat

| Parameter | Value | Enzyme | Notes |

| Ki | 1.27 nmol/L | Human CYP11B2 | Inhibition constant, indicating the high potency of Lorundrostat for aldosterone synthase. |

| Ki | 475 nmol/L | Human CYP11B1 | Inhibition constant for the enzyme responsible for cortisol synthesis. |

| Selectivity | 374-fold | CYP11B2 vs. CYP11B1 | Demonstrates the high selectivity of Lorundrostat for aldosterone synthase over cortisol synthase.[3][6] |

Signaling Pathway

The following diagram illustrates the aldosterone synthesis pathway and the point of inhibition by Lorundrostat.

Caption: Aldosterone synthesis pathway and inhibition by Lorundrostat.

Experimental Protocols

Two primary methods are presented for assessing the in vitro inhibition of aldosterone synthase by Lorundrostat: a cell-based assay using the NCI-H295R cell line and an enzyme-based assay using recombinant human CYP11B2.

Protocol 1: Cell-Based Aldosterone Synthase Inhibition Assay using NCI-H295R Cells